molecular formula C13H16N2O3 B1290409 Benzyl 3-carbamoylpyrrolidine-1-carboxylate CAS No. 455267-26-2

Benzyl 3-carbamoylpyrrolidine-1-carboxylate

Cat. No.: B1290409
CAS No.: 455267-26-2
M. Wt: 248.28 g/mol
InChI Key: RFMDNYSGEQPCAA-UHFFFAOYSA-N
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Description

Benzyl 3-carbamoylpyrrolidine-1-carboxylate (CAS 455267-26-2) is a pyrrolidine-based chemical building block of high value in pharmaceutical research and development . This compound serves as a crucial synthetic intermediate for designing novel active molecules. Its core structure has been utilized in the design and synthesis of potent inhibitors targeting HIV-1 protease, a key enzyme in the replication of the Human Immunodeficiency Virus . Research into such inhibitors is critical for developing new antiretroviral therapies, especially against drug-resistant HIV-1 variants . The carbamoyl and carbamate functional groups on the pyrrolidine ring make it a versatile scaffold for further chemical modification, allowing researchers to explore specific interactions with biological targets. This product is intended for use in laboratory research as a chemical reference standard or synthetic intermediate. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 3-carbamoylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDNYSGEQPCAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Reaction with Benzyl Chloroformate

  • Reagents : Pyrrolidine, benzyl chloroformate, dichloromethane (DCM), triethylamine.

  • Procedure :

    • Dissolve pyrrolidine in DCM at low temperature (0°C).
    • Slowly add benzyl chloroformate while maintaining the temperature.
    • Stir the reaction mixture for several hours.
    • Remove the solvent under reduced pressure and purify the product through column chromatography.
  • Yield : Reported yields can be as high as 99% for this method, making it a highly efficient route for synthesizing benzyl 3-carbamoylpyrrolidine-1-carboxylate.

Method B: One-Pot Synthesis from Pyrrolidine Derivatives

  • Reagents : Pyrrolidine derivative, carbamoyl chloride, base (e.g., triethylamine), solvent (e.g., ethyl acetate).

  • Procedure :

    • Combine pyrrolidine derivative with carbamoyl chloride in a suitable solvent.
    • Add a base to neutralize the hydrochloric acid produced during the reaction.
    • Stir the mixture at room temperature until completion.
    • Extract and purify the product using standard organic extraction techniques.
  • Yield : This method typically provides moderate to high yields depending on the specific conditions used.

Method C: Sequential Reactions

  • Reagents : Starting pyrrolidine, benzyl alcohol, activating agents (e.g., DCC or EDC), and solvents.

  • Procedure :

    • React pyrrolidine with an activating agent to form an intermediate.
    • Add benzyl alcohol to this intermediate under controlled conditions.
    • Allow the reaction to proceed, then purify the final product.
  • Yield : Yields can vary widely based on the choice of activating agents and reaction conditions but can reach up to approximately 85%.

The following table summarizes the key features of each preparation method discussed:

Method Reagents Yield (%) Key Features
A Pyrrolidine, Benzyl Chloroformate Up to 99% High efficiency; simple procedure
B Pyrrolidine Derivative, Carbamoyl Chloride Moderate to High One-pot synthesis; versatile
C Pyrrolidine, Benzyl Alcohol, Activating Agents Up to 85% Sequential reactions; requires careful control

The preparation of this compound can be accomplished through various synthetic routes, each with its advantages and challenges. The choice of method depends on factors such as desired yield, available reagents, and specific application needs in medicinal chemistry.

Chemical Reactions Analysis

Benzyl 3-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-carbamoylpyrrolidine-1-carboxylate has shown potential as a scaffold for developing new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity against various targets.

  • Antiviral Activity: Research indicates that derivatives of this compound may exhibit inhibitory effects against HIV protease, a critical enzyme in the life cycle of HIV. Studies have reported that certain analogs demonstrate potent antiviral activity, suggesting that this compound could serve as a lead compound for further development .
  • Neuroprotective Effects: Compounds with similar structures have been investigated for neuroprotective properties. The pyrrolidine ring is known to interact with neurotransmitter systems, which may provide insights into developing treatments for neurodegenerative diseases .

Pharmacological Studies

In pharmacology, this compound has been evaluated for its safety profile and pharmacokinetic properties. Understanding how this compound behaves in biological systems is crucial for its potential therapeutic applications.

  • Bioavailability and Metabolism: Studies utilizing in vitro models have demonstrated the metabolic pathways of this compound. These investigations help predict how the compound is processed in the body and its potential efficacy as a drug candidate .

Case Study 1: Antiviral Efficacy

A recent study focused on the antiviral efficacy of this compound derivatives against HIV-1. The research utilized X-ray crystallography to elucidate the binding interactions between the compound and the HIV protease active site. The findings revealed that certain modifications to the benzyl group significantly increased enzyme inhibition, highlighting the importance of structural diversity in drug design .

Case Study 2: Neuroprotective Mechanisms

Another investigation explored the neuroprotective mechanisms of related pyrrolidine compounds. In vitro assays demonstrated that these compounds could reduce oxidative stress in neuronal cell lines, suggesting their potential use in treating conditions like Alzheimer's disease. The study emphasized the need for further exploration of this compound's effects on neuronal health .

Comparison with Similar Compounds

Substituent Diversity and Key Properties

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Characteristics Applications/Research Findings
This compound Carbamoyl (CONH₂) C₁₃H₁₆N₂O₃ 248.28 g/mol High polarity due to CONH₂; potential for hydrogen bonding. Hypothesized use in drug design for targeting enzymes/receptors via H-bond interactions.
Benzyl 3-(tosyloxy)pyrrolidine-1-carboxylate Tosyloxy (SO₂C₆H₄CH₃) C₁₉H₂₁NO₅S 375.44 g/mol Tosyl group acts as a leaving group; enhances electrophilicity. Intermediate in nucleophilic substitution reactions for synthesizing amines or thiols .
Benzyl 3-aminopyrrolidine-1-carboxylate Amino (NH₂) C₁₂H₁₆N₂O₂ 220.27 g/mol Primary amine enables further functionalization (e.g., acylation, alkylation). Used in peptide coupling and as a precursor for bioactive molecules; safety data available .
Benzyl 3,3-difluoropyrrolidine-1-carboxylate Difluoro (F₂) C₁₂H₁₃F₂NO₂ 249.24 g/mol Fluorine atoms increase lipophilicity and metabolic stability. Explored in medicinal chemistry to improve pharmacokinetics of drug candidates .
Benzyl 3-hydroxypyrrolidine-1-carboxylate Hydroxy (OH) C₁₂H₁₅NO₃ 221.25 g/mol Polar hydroxyl group enhances water solubility. Potential use in prodrugs or hydrophilic scaffolds .
Benzyl 3-methoxypyrrolidine-1-carboxylate Methoxy (OCH₃) C₁₃H₁₇NO₃ 235.28 g/mol Electron-donating methoxy group alters electronic properties of the pyrrolidine ring. Studied for stereochemical effects in asymmetric synthesis .

Research Findings and Trends

  • Synthetic Utility: Benzyl pyrrolidine carboxylates are widely used as protected intermediates. For example, the 3-amino derivative (BC0127) is employed in peptide synthesis due to its amine reactivity .
  • Biological Activity : While highlights benzyl benzoate’s efficacy in scabies treatment, benzyl pyrrolidine carboxylates are primarily research tools rather than direct therapeutics. However, their structural features (e.g., fluorine in A262800) align with trends in optimizing drug-like properties .

Biological Activity

Benzyl 3-carbamoylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carbamoyl group and a benzyl ester. Its molecular formula is C12_{12}H14_{14}N2_{2}O3_{3}, with a molecular weight of approximately 234.25 g/mol. The unique structural features contribute to its biological activity, particularly its ability to interact with various enzymatic targets.

The primary mechanism of action for this compound involves the inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Potency Against Cholinesterases

CompoundAChE IC50_{50} (μM)BChE IC50_{50} (μM)Selectivity
This compoundTBDTBDTBD
Benzyl (2S)-2-(2-chlorophenyl)carbamoyl-pyrrolidine-1-carboxylate46.35TBDTBD

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits several biological activities:

  • Cholinesterase Inhibition : Studies have shown that compounds similar to this compound possess moderate inhibitory effects against AChE and BChE, making them potential candidates for treating cognitive disorders .
  • Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may contribute to its therapeutic profile in neurodegenerative conditions.
  • Anticancer Activity : Preliminary studies suggest that this compound may interact with gamma tubulin, indicating potential anticancer properties. Molecular docking studies have demonstrated its binding affinity to specific targets associated with tumor growth.

Study on Cholinesterase Inhibition

A comprehensive study evaluated the structure-inhibitory potency of various proline-based carbamates, including this compound. The results indicated that these compounds could effectively inhibit AChE activity, with some derivatives showing selectivity towards BChE . The study utilized comparative molecular surface analysis (CoMSA) and principal component analysis (PCA) to assess the electronic and steric properties influencing inhibitory activity.

Cytotoxicity Assessment

In vitro cytotoxicity testing using human monocytic leukemia THP-1 cell lines revealed that the compounds exhibited insignificant toxicity at therapeutic concentrations. This finding supports their potential use in clinical applications without significant adverse effects .

Q & A

Basic: What synthetic strategies are recommended for preparing benzyl-protected pyrrolidine carbamates, and how can reaction efficiency be optimized?

Answer:
Benzyl carbamates are typically synthesized via carbamate formation using benzyl chloroformate (Cbz-Cl) or carbodiimide-mediated coupling. For pyrrolidine derivatives, the 3-carbamoyl group can be introduced via nucleophilic substitution or urea-forming reactions. Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Catalysts : DMAP or HOBt enhances coupling efficiency in carbamoylation steps .
  • Temperature control : Reactions at 0–25°C minimize side reactions like over-alkylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures purity.

Basic: What analytical methods are critical for confirming the structure and purity of benzyl 3-carbamoylpyrrolidine-1-carboxylate?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify pyrrolidine ring conformation, carbamate carbonyl (~155 ppm), and carbamoyl NH2_2 signals .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray crystallography : SHELX refinement resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
  • HPLC : Reverse-phase methods (C18 column, acetonitrile/water) assess purity >98% .

Advanced: How can conflicting stability data for benzyl carbamates in literature be systematically addressed?

Answer:
Discrepancies often arise from storage conditions or impurity profiles. A stepwise approach includes:

  • Controlled stability studies : Monitor degradation under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH) using accelerated aging protocols .
  • Impurity profiling : LC-MS identifies hydrolytic byproducts (e.g., free pyrrolidine or benzyl alcohol) .
  • Comparative analysis : Cross-reference SDS from multiple suppliers (e.g., Combi-Blocks vs. TCI) to identify consensus storage recommendations (e.g., dry, inert atmosphere) .

Advanced: What computational tools predict the reactivity of the carbamoyl group in nucleophilic environments?

Answer:

  • DFT calculations : Gaussian or ORCA software models transition states for carbamoyl hydrolysis or substitution reactions.
  • Molecular docking : AutoDock Vina assesses interactions with biological targets (e.g., enzymes) to guide functionalization .
  • pKa estimation : Tools like ACD/Labs predict carbamoyl NH2_2 acidity (pKa ~17–19), informing pH-dependent reactivity .

Basic: What safety protocols are essential for handling benzyl carbamate derivatives in the lab?

Answer:

  • PPE : Nitrile gloves, goggles, and lab coats prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : Immediate flushing with water for eye/skin exposure, followed by medical evaluation .

Advanced: How can crystallographic data resolve conformational flexibility in pyrrolidine rings?

Answer:

  • SHELX refinement : High-resolution X-ray data quantifies ring puckering (e.g., envelope or twist conformations) and torsional angles .
  • Dynamic NMR : Variable-temperature 1^1H NMR detects ring-flipping barriers (ΔG‡) in solution .
  • Molecular dynamics simulations : AMBER or GROMACS models correlate crystal structures with solution-phase dynamics .

Advanced: What strategies mitigate side reactions during benzyl carbamate deprotection?

Answer:

  • Catalytic hydrogenation : Use Pd/C or Pd(OH)2_2 under H2_2 (1–3 atm) for selective Cbz removal. Avoid over-reduction by monitoring reaction time .
  • Acidic conditions : TFA or HCl in dioxane cleaves carbamates but may protonate the pyrrolidine nitrogen; neutralize with aqueous NaHCO3_3 .
  • Alternative protecting groups : Compare with tert-butyl carbamates (e.g., Boc) for orthogonal deprotection .

Advanced: How can ecological risks be assessed for benzyl carbamates lacking environmental toxicity data?

Answer:

  • Read-across analysis : Extrapolate data from structurally similar compounds (e.g., benzyl piperidine carboxylates) .
  • QSAR models : EPI Suite predicts biodegradability (e.g., BIOWIN scores) and ecotoxicity (e.g., LC50_{50} for fish) .
  • Microtox assays : Test acute toxicity using Vibrio fischeri luminescence inhibition as a preliminary screen .

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